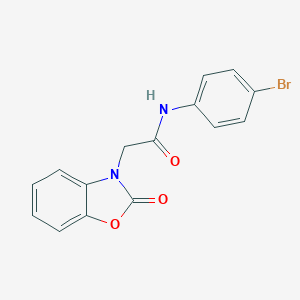![molecular formula C20H19N3O3 B313092 N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B313092.png)
N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by its unique structure, which includes a benzylidene group, an imidazolidinone ring, and a substituted acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide typically involves the condensation of 3-methylbenzaldehyde with 2,5-dioxoimidazolidine-4-carboxylic acid, followed by the reaction with 3-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group or the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with substituted functional groups
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The imidazolidinone ring and the benzylidene group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-benzylidene-2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide
- 2-(4-methylbenzylidene-2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide
Uniqueness
N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylbenzylidene group enhances its stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-5-3-7-15(9-13)11-17-19(25)23(20(26)22-17)12-18(24)21-16-8-4-6-14(2)10-16/h3-11H,12H2,1-2H3,(H,21,24)(H,22,26)/b17-11+ |
Clave InChI |
TUFDCNSCLXUTSY-GZTJUZNOSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)C)NC2=O |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
SMILES canónico |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-dichloro(methylsulfonyl)anilino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B313009.png)
![N-(2-chlorophenyl)-2-[3,5-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B313010.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B313011.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B313013.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B313015.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B313016.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B313017.png)
![2-[(4-bromophenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B313018.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl 4-(1-piperidinylsulfonyl)benzoate](/img/structure/B313022.png)

![N-(3-methoxyphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide](/img/structure/B313027.png)
![2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1,3-THIAZOL-2-YLSULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B313032.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 3-bromobenzoate](/img/structure/B313035.png)
